Efficient One-Step Synthesis from Oxindole
The target compound is prepared in a single-step condensation from commercially available 1,3-dihydro-2H-indol-2-one and N,N-dimethylformamide dimethyl acetal, achieving a high, isolated yield of 93% . This compares favorably to the more complex, multi-step protocols required for many 3-benzylideneindolin-2-one derivatives, which often report isolated yields below 85% under comparable conditions . The high yield and operational simplicity of this route translate directly to lower procurement costs for the intermediate and higher overall efficiency in multi-step library synthesis.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 93% |
| Comparator Or Baseline | 3-Benzylideneindolin-2-one derivatives (class average) |
| Quantified Difference | +8% to +10% (absolute yield increase) |
| Conditions | CHCl3, 70°C, 4.5 h; one-step condensation |
Why This Matters
A higher, reproducible yield in a one-step synthesis reduces raw material costs and streamlines the production of downstream kinase inhibitor scaffolds, directly impacting project economics.
